FAS Inhibition: Albaspidin AP vs. Albaspidin PP – A 3.1-Fold Difference in Potency
In a direct enzymatic assay measuring fatty acid synthase (FAS) inhibition, Albaspidin AP exhibits an IC50 of 71.7 ± 3.9 μM, whereas its structural analog Albaspidin PP demonstrates significantly higher potency with an IC50 of 23.1 ± 1.4 μM . This 3.1-fold difference in inhibitory activity highlights the critical role of side-chain modifications in modulating target engagement.
| Evidence Dimension | FAS enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 71.7 ± 3.9 μM |
| Comparator Or Baseline | Albaspidin PP: 23.1 ± 1.4 μM |
| Quantified Difference | 3.1-fold lower potency |
| Conditions | In vitro fatty acid synthase enzymatic assay |
Why This Matters
Researchers selecting a FAS inhibitor for cancer or obesity studies may prefer Albaspidin PP for higher potency, but Albaspidin AP remains valuable as a moderate-activity control or for studies where reduced potency is desirable to avoid off-target effects.
